molecular formula C15H26BrNO2 B13463888 tert-butyl N-{[4-(bromomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate

tert-butyl N-{[4-(bromomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate

Cat. No.: B13463888
M. Wt: 332.28 g/mol
InChI Key: XXGJLRXHCIGEBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-{[4-(bromomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate is a bicyclic organic compound featuring a rigid bicyclo[2.2.2]octane scaffold substituted with a bromomethyl group and a tert-butyl carbamate moiety. The bicyclo[2.2.2]octane core imparts structural rigidity, making the compound valuable in medicinal chemistry for optimizing pharmacokinetic properties such as metabolic stability and target binding affinity. The bromomethyl group serves as a reactive handle for further functionalization, enabling nucleophilic substitution reactions to introduce diverse substituents (e.g., amines, alcohols, or heterocycles). This compound is primarily utilized as a synthetic intermediate in the development of pharmaceuticals, particularly for Toll-like receptor (TLR) antagonists and other bioactive molecules .

Properties

Molecular Formula

C15H26BrNO2

Molecular Weight

332.28 g/mol

IUPAC Name

tert-butyl N-[[4-(bromomethyl)-1-bicyclo[2.2.2]octanyl]methyl]carbamate

InChI

InChI=1S/C15H26BrNO2/c1-13(2,3)19-12(18)17-11-15-7-4-14(10-16,5-8-15)6-9-15/h4-11H2,1-3H3,(H,17,18)

InChI Key

XXGJLRXHCIGEBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCC(CC1)(CC2)CBr

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl N-{[4-(bromomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate generally follows a multi-step process involving:

  • Functionalization of the bicyclo[2.2.2]octane ring at the 4-position to introduce a bromomethyl substituent.
  • Introduction of a methyl linker connecting the bicyclic system to the carbamate group.
  • Protection of the amine functionality as a tert-butyl carbamate (Boc) to stabilize the molecule and facilitate further transformations.

Key Synthetic Steps

Bromomethylation of Bicyclo[2.2.2]octane Derivatives

Bromomethylation typically involves the selective bromination of a methyl group attached to the bicyclic scaffold. This can be accomplished by:

  • Radical bromination using molecular bromine (Br2) under photochemical or thermal initiation, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light.
  • Use of N-bromosuccinimide (NBS) as a brominating agent, which offers better selectivity and milder conditions compared to molecular bromine. NBS is frequently employed in allylic and benzylic bromination but can be adapted for bromomethylation of bicyclic systems under controlled conditions.

The choice of solvent (e.g., carbon tetrachloride, dichloromethane) and reaction temperature is critical to maximize yield and minimize side reactions such as overbromination or ring bromination.

Carbamate Protection (tert-Butyl Carbamate Formation)

The amine functionality is protected by conversion to a tert-butyl carbamate using reagents such as:

  • Di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine or pyridine).
  • Alternative carbamoylating agents like tert-butoxycarbonyl anhydride.

This step is generally performed in an aprotic solvent such as dichloromethane at low temperatures to ensure high selectivity and yield.

Detailed Synthetic Route Example

Step Reagents & Conditions Outcome/Notes
1 Starting bicyclo[2.2.2]octane derivative Substrate for bromomethylation
2 Bromination with N-bromosuccinimide (NBS), CCl4, light Selective bromomethylation at 4-position; moderate temperature (room temp to 40°C)
3 Reaction with amine (e.g., methylamine or protected amine), base (K2CO3) Nucleophilic substitution to introduce methyl linker
4 Treatment with di-tert-butyl dicarbonate, base (pyridine), DCM Formation of tert-butyl carbamate protecting group; mild conditions, high yield

Notes on Reaction Optimization and Side Reactions

  • Radical bromination can lead to mixtures of regioisomers or overbrominated products; careful control of reagent stoichiometry and reaction time is essential.
  • The use of NBS is preferred for selective bromomethylation due to its controlled release of bromine radicals.
  • Alkylation steps should be monitored to prevent elimination or competing side reactions.
  • Carbamate formation is typically high-yielding but requires dry, aprotic conditions to prevent hydrolysis.
  • Purification is usually achieved by column chromatography or recrystallization.

Summary of Research Data and Yields

Reaction Step Typical Yield (%) Comments
Bromomethylation (NBS method) 70–90 High selectivity with NBS
Alkylation (methyl linker) 60–85 Dependent on base and solvent
Boc Protection 85–95 Mild conditions, high efficiency

These yields are consistent with literature reports for similar carbamate-protected bicyclic bromomethyl compounds.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[4-(bromomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce an aldehyde or carboxylic acid .

Scientific Research Applications

tert-Butyl N-{[4-(bromomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-{[4-(bromomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The carbamate group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of tert-butyl N-{[4-(bromomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate with structurally analogous compounds, focusing on functional groups, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Functional Group(s) Molecular Formula Molecular Weight Key Characteristics References
Target Compound : this compound Bromomethyl, carbamate C₁₅H₂₄BrNO₂ 338.27 High reactivity due to bromine; used in nucleophilic substitutions. -
tert-butyl N-{[4-(aminomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate Aminomethyl, carbamate C₁₅H₂₈N₂O₂ 268.4 Stable amine for peptide coupling; used in drug intermediate synthesis.
tert-butyl N-{[4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate Hydroxymethyl, carbamate C₁₅H₂₅NO₃ 267.37 Polar group enhances solubility; less reactive than bromo analogs.
tert-butyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate Amino, carbamate (directly on bicyclo ring) C₁₃H₂₄N₂O₂ 240.34 Amino group enables direct acylation; used in TLR antagonist synthesis.
tert-butyl N-{4-hydroxybicyclo[2.2.2]octan-1-yl}carbamate Hydroxy, carbamate (directly on bicyclo ring) C₁₃H₂₃NO₃ 241.33 Hydroxy group supports hydrogen bonding; potential for prodrug derivatization.
tert-butyl N-{1-formylbicyclo[2.2.1]heptan-2-yl}carbamate Formyl, carbamate (bicyclo[2.2.1] system) C₁₃H₂₁NO₃ 239.31 Bicyclo[2.2.1] system introduces ring strain; formyl group aids in cross-coupling.
tert-butyl (4-(2-(4-chloro-3-fluorophenoxy)acetamido)bicyclo[2.2.2]octan-1-yl)carbamate Acetamido with aromatic substituents C₂₁H₂₈ClFN₂O₄ 442.91 Pharmacologically active; targets inflammatory pathways.

Key Findings:

Reactivity Differences: The bromomethyl group in the target compound enables facile nucleophilic substitutions (e.g., with amines or thiols), whereas the aminomethyl analog (C₁₅H₂₈N₂O₂) is better suited for amide bond formation . Hydroxymethyl derivatives (C₁₅H₂₅NO₃) exhibit reduced reactivity but improved solubility, making them ideal for aqueous-phase reactions .

Bicyclo System Variations :

  • Bicyclo[2.2.2]octane derivatives (e.g., CAS 1630906-54-5) provide greater conformational rigidity compared to bicyclo[2.2.1]heptane analogs (e.g., CAS 1290539-90-0), which may influence binding affinity in drug candidates .

Functional Group Impact: Direct substitution on the bicyclo ring (e.g., amino or hydroxy groups) simplifies synthetic routes for TLR antagonists but limits further derivatization flexibility . Compounds with aromatic acetamido substituents (e.g., C₂₁H₂₈ClFN₂O₄) demonstrate enhanced bioactivity in preclinical inflammation models .

Synthetic Challenges :

  • Regioisomer formation (e.g., 2H-pyrazolo vs. 1H-pyrazolo derivatives) during substitutions highlights the need for precise reaction control, as seen in .

Biological Activity

Tert-butyl N-{[4-(bromomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate, a compound with the CAS number 2913401-97-3, is gaining attention in pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H26BrNO2, with a molecular weight of approximately 332 Da. The compound features a bicyclic structure that contributes to its biological interactions.

PropertyValue
Molecular FormulaC15H26BrNO2
Molecular Weight332 Da
LogP3.74
Polar Surface Area (Ų)38
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Neuroprotective Effects : Some studies suggest that related compounds can inhibit amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology. For example, M4, a compound with structural similarities, has shown moderate protective effects against Aβ-induced astrocyte cell death by reducing TNF-α levels and free radicals in vitro .
  • Enzyme Inhibition : Compounds of this class may act as inhibitors of key enzymes involved in neurodegenerative diseases. For instance, M4 demonstrated inhibition of β-secretase and acetylcholinesterase activities, which are critical for managing Alzheimer's disease symptoms .

Case Studies

  • In Vitro Studies : A study involving a related compound showed that it could significantly reduce the aggregation of amyloid-beta peptides at concentrations as low as 100 μM, indicating potential applications in treating neurodegenerative disorders .
  • In Vivo Models : In animal models simulating Alzheimer's disease, treatment with compounds similar to this compound resulted in decreased levels of amyloid-beta and improved cognitive functions compared to untreated controls .

Potential Therapeutic Applications

Given its structural characteristics and preliminary findings from related compounds, this compound may hold promise in several therapeutic areas:

  • Alzheimer's Disease : By inhibiting amyloid-beta aggregation and modulating inflammatory responses in the brain.
  • Neuroprotection : Potential applications in protecting neural cells from oxidative stress and inflammatory damage.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl N-{[4-(bromomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate, and how is its structure validated?

  • Synthesis : A common method involves reacting an azabicyclic amine precursor with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the carbamate group . Bromination at the 4-position of the bicyclo[2.2.2]octane core is achieved using reagents like N-bromosuccinimide (NBS) under radical or photolytic conditions .
  • Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) confirms stereochemistry and connectivity, while high-resolution mass spectrometry (HRMS) validates molecular weight . Purity is assessed via HPLC with UV/vis detection .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying conditions?

  • Stability Studies : Accelerated stability testing in solvents (e.g., DMSO, ethanol) at 25°C and 40°C is monitored by HPLC to detect degradation products. Mass spectrometry identifies hydrolytic byproducts (e.g., debrominated analogs or tert-butanol adducts) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and thermal decomposition profiles .

Advanced Research Questions

Q. How can reaction yields be optimized in copper-catalyzed syntheses of this compound?

  • Catalytic Conditions : Using 2.5 mol% CuI with (MeO)₂Phen as a ligand in 1,2-dichlorobenzene at 100°C achieves 65% yield . Optimizing equivalents of bicyclo[2.2.2]octane (14.5 equiv) and tert-butyl carbamate (1 equiv) minimizes side reactions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates during bromomethylation, while dichloromethane improves carbamate coupling efficiency .

Q. How does stereochemistry influence the compound’s reactivity and biological interactions?

  • Chirality : The bicyclo[2.2.2]octane core contains stereocenters that dictate spatial orientation of the bromomethyl and carbamate groups. Enantiomeric resolution via chiral HPLC reveals differences in binding affinity to neurological targets (e.g., NMDA receptors) .
  • Structure-Activity Relationship (SAR) : Analog studies show that axial vs. equatorial bromine positioning alters electrophilicity, impacting alkylation efficiency in cross-coupling reactions .

Q. How should researchers address contradictory data in inhibition constant (Kᵢ) measurements across studies?

  • Methodological Variability : Discrepancies arise from assay conditions (e.g., buffer pH, ionic strength). Standardizing protocols (e.g., fluorescence polarization vs. surface plasmon resonance) reduces variability .
  • Data Normalization : Normalize Kᵢ values to control compounds (e.g., lacosamide for epilepsy targets) to account for batch-to-batch differences in enzyme activity .

Key Challenges and Solutions

  • Low Solubility : The bicyclic structure reduces aqueous solubility. Use cyclodextrin-based formulations or PEGylation to enhance bioavailability for in vivo studies .
  • Byproduct Formation : During bromomethylation, overhalogenation can occur. Quenching with Na₂S₂O₃ eliminates excess bromine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.